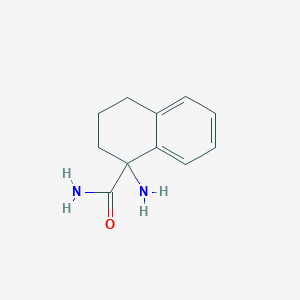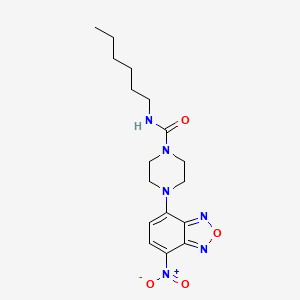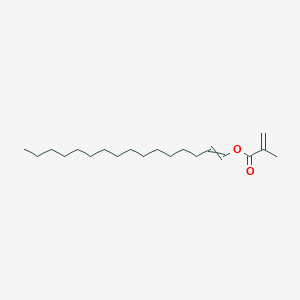![molecular formula C28H18S2 B12525461 1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene CAS No. 672264-06-1](/img/structure/B12525461.png)
1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is an organic compound characterized by the presence of two benzene rings connected by a disulfide bond and ethynyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene typically involves the following steps:
Formation of Ethynylbenzene Derivatives: The initial step involves the preparation of ethynylbenzene derivatives through Sonogashira coupling reactions. This reaction uses palladium catalysts and copper co-catalysts under an inert atmosphere.
Disulfide Bond Formation: The ethynylbenzene derivatives are then subjected to oxidative coupling reactions to form the disulfide bond. This step often employs reagents such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
While the industrial production of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is not widely documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or dithiothreitol are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted ethynylbenzene derivatives.
Applications De Recherche Scientifique
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene has several scientific research applications:
Materials Science: It is used in the development of conductive polymers and organic semiconductors due to its conjugated structure.
Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Its derivatives are studied for potential use in drug delivery systems and as bioactive molecules.
Industrial Applications: The compound is explored for use in coatings, adhesives, and as a precursor for other functional materials.
Mécanisme D'action
The mechanism of action of 1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is largely dependent on its application:
Materials Science and Organic Electronics: The compound’s conjugated structure allows for efficient charge transport and light absorption/emission, making it suitable for use in electronic devices.
Biological Studies: The disulfide bond can undergo redox reactions in biological systems, potentially leading to the release of active thiol-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene: Characterized by disulfide and ethynyl linkages.
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}diethyne: Similar structure but with additional ethynyl groups.
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}diphenyl: Similar structure but with phenyl groups instead of benzene rings.
Uniqueness
1,1’-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene is unique due to its specific combination of disulfide and ethynyl linkages, which confer distinct electronic and chemical properties. This makes it particularly valuable for applications in materials science and organic electronics.
Propriétés
Numéro CAS |
672264-06-1 |
|---|---|
Formule moléculaire |
C28H18S2 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
1-(2-phenylethynyl)-4-[[4-(2-phenylethynyl)phenyl]disulfanyl]benzene |
InChI |
InChI=1S/C28H18S2/c1-3-7-23(8-4-1)11-13-25-15-19-27(20-16-25)29-30-28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H |
Clé InChI |
NJTXEDPPNAJIPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)SSC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


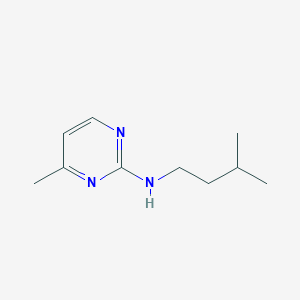



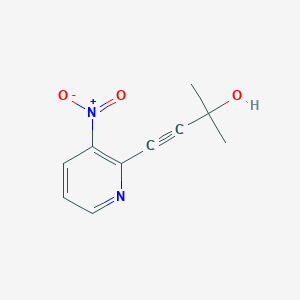
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)

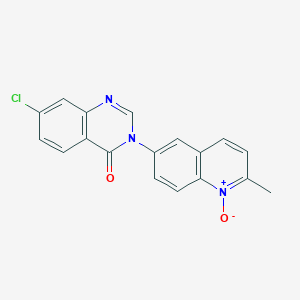
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)

![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)
